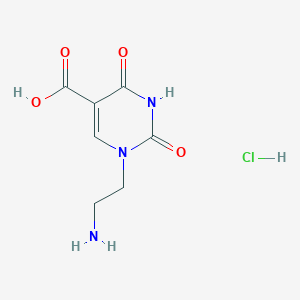

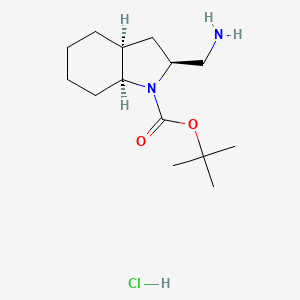

1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride” is a complex organic molecule. It contains an aminoethyl group (-NH2), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a carboxylic acid group (-COOH). The hydrochloride indicates that it is a salt form, which generally increases the compound’s water solubility .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring, which is a heterocyclic aromatic ring structure similar to benzene but with two nitrogen atoms replacing carbon atoms. Attached to this ring would be a carboxylic acid group and an aminoethyl group. The exact three-dimensional structure would depend on the specific locations of these groups on the pyrimidine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group (-NH2) is a common site of reactivity in many chemical reactions, often acting as a nucleophile. The carboxylic acid group (-COOH) can participate in various reactions, such as esterification or amide bond formation. The pyrimidine ring itself may also undergo reactions, particularly at the positions adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both a carboxylic acid group and an amino group could allow the compound to act as a zwitterion, possessing both positive and negative charges at physiological pH. This could influence properties like solubility and melting point .Wissenschaftliche Forschungsanwendungen

Hydrogel Delivery System for Regenerative Applications

This compound has been used in the development of a rapid crosslinkable maleimide-modified hyaluronic acid and gelatin hydrogel delivery system for regenerative applications . The hydrogel system has shown significant potential in many applications of regenerative medicine and tissue engineering due to its versatile properties .

Tissue Regeneration

The hydrogel system developed using this compound is planned for future deployment in preclinical tissue regeneration applications . It provides a cell-friendly crosslinking environment that supports cell encapsulation or in situ crosslinking in the presence of cells and tissue .

Biomedical Research

Due to its biocompatibility and low toxicity, it is widely used in biomedical research . It serves as a crosslinking agent for hydrogels and other biomaterials .

Synthesis of Biocompatible Cationic Polymer

It is used in the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field .

Maintaining Stemness in Human Dental Pulp Stem Cells

Methacrylated hyaluronic acid-based hydrogels with tunable swelling, degradation, and rheological properties were developed to maintain the native spherical and stemness of human dental pulp stem cells . The hydrogels increased the expression of the stemness including NANOG and SOX2 of dental pulp stem cells .

Regenerative Medicine and Other Therapeutic Remedies

The designed AEMA-HA hydrogels mimic the in vivo 3D environment to grow dental pulp stem cells . Thus, they appear to have great potential for clinical applications in regenerative medicine and other therapeutic remedies after further optimization in the future .

Zukünftige Richtungen

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. This could involve modifying the structure to improve its activity or reduce any side effects. It could also involve studies to better understand its mechanism of action .

Wirkmechanismus

Target of Action

It is structurally similar to dopamine , a neurotransmitter that plays several important roles in cells . Dopamine targets various receptors, including D1, D2, D3, D4, D5, and TAAR1 .

Mode of Action

Given its structural similarity to dopamine, it may interact with dopamine receptors, triggering slow-acting effects through the activation of these receptors . After release, dopamine can either be taken up again by the presynaptic terminal or broken down by enzymes .

Biochemical Pathways

Dopamine, which this compound resembles, is involved in several biochemical pathways. It is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first reaction involves the conversion of tyrosine into L-DOPA, catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA .

Pharmacokinetics

It is known that the compound is highly reactive due to the presence of the methacrylate group, enabling it to undergo both free radical polymerization and other polymerization reactions .

Result of Action

Dopamine plays a major role in the motivational component of reward-motivated behavior . The anticipation of most types of rewards increases the level of dopamine in the brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the synthesis of maleimide-modified hyaluronic acid (HA) and gelatin, which are crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, the reaction mixture was stirred at 300 rpm for 30 min at room temperature (23 °C) . This suggests that temperature and agitation can influence the reaction involving this compound .

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-2,4-dioxopyrimidine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4.ClH/c8-1-2-10-3-4(6(12)13)5(11)9-7(10)14;/h3H,1-2,8H2,(H,12,13)(H,9,11,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSUAICOBCHUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CCN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)

![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)

![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2820820.png)

![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2820827.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)

![benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2820838.png)

![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)

![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2820840.png)